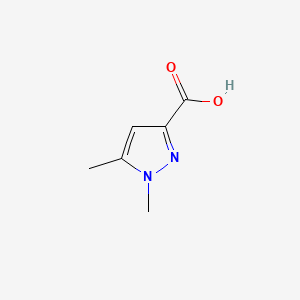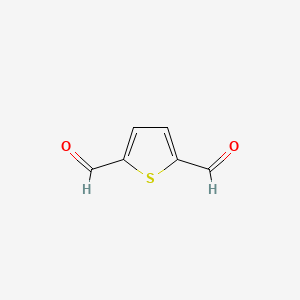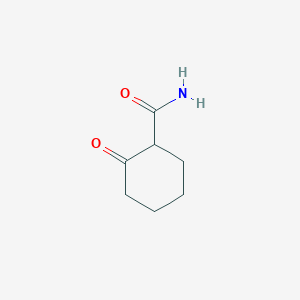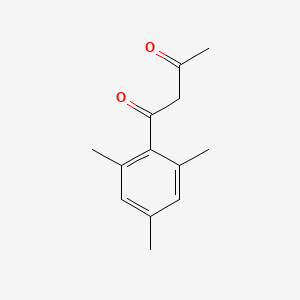
1-Mesitylbutane-1,3-dione
Overview
Description
“1-Mesitylbutane-1,3-dione” is a chemical compound with the molecular formula C13H16O2 . It is also known by other names such as “1-(2-Mesitylene)-1,3-butanedione” and "1-(2,4,6-trimethylphenyl)butane-1,3-dione" . The compound has a molecular weight of 204.26 g/mol .
Synthesis Analysis
While specific synthesis methods for “1-Mesitylbutane-1,3-dione” were not found in the search results, a general procedure for the synthesis of similar compounds, isoindoline-1,3-dione derivatives, involves the condensation of phthalic anhydride with primary amino-containing compounds .
Molecular Structure Analysis
The IUPAC name for “1-Mesitylbutane-1,3-dione” is "(2Z)-3-hydroxy-1-mesityl-2-buten-1-one" . The InChI code is “1S/C13H16O2/c1-8-5-9(2)13(10(3)6-8)12(15)7-11(4)14/h5-6H,7H2,1-4H3” and the InChI key is "MBZZDUHWYNESIY-UHFFFAOYSA-N" . The Canonical SMILES representation is "CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C" .
Physical And Chemical Properties Analysis
The compound “1-Mesitylbutane-1,3-dione” has several computed properties. It has a molecular weight of 204.26 g/mol, an XLogP3-AA value of 2.6, and a topological polar surface area of 34.1 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . The compound has a complexity of 245 and is covalently bonded .
Scientific Research Applications
Synthetic Intermediate for Biologically Active Molecules
1-Mesitylbutane-1,3-dione serves as a synthetic intermediate in the design of various biologically active molecules. Its structure is conducive to chemical modifications, allowing for the creation of compounds with potential therapeutic effects. For instance, similar structures are found in Donepezil, used for Alzheimer’s disease treatment, and Indinavir, for AIDs disease treatment .
Electron Acceptor in Organic Electronics
Due to its electron-accepting properties, 1-Mesitylbutane-1,3-dione is utilized in the field of organic electronics. It’s incorporated into the design of dyes for solar cells, enhancing their efficiency and stability .
Photoinitiators for Polymerization
This compound is also employed as a photoinitiator in polymerization processes. Its ability to initiate polymerization upon exposure to light is valuable in creating polymers with specific properties for industrial applications .
Safety and Hazards
When handling “1-Mesitylbutane-1,3-dione”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-8-5-9(2)13(10(3)6-8)12(15)7-11(4)14/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZZDUHWYNESIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327164 | |
| Record name | 1-mesitylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Mesitylbutane-1,3-dione | |
CAS RN |
6450-57-3 | |
| Record name | 1-mesitylbutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



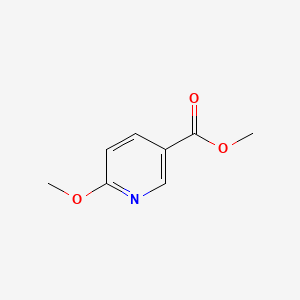
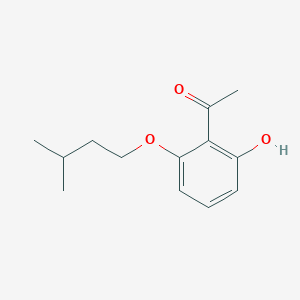
![3-[(Ethylamino)carbonyl]aminobenzoic acid](/img/structure/B1296979.png)
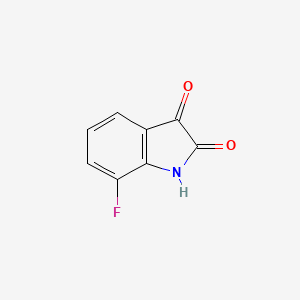
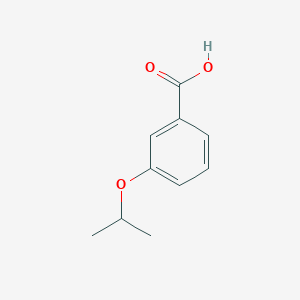
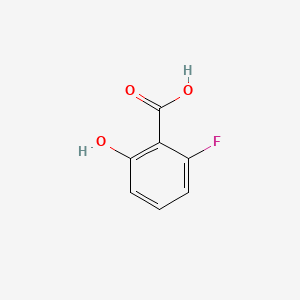

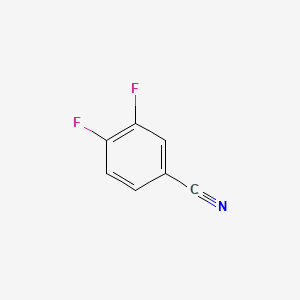
![Ethyl 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B1296991.png)

![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)
